2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one
Description
2,3,5,7,11,12-Hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one is a nitrogen-rich tricyclic compound characterized by a fused aromatic system containing six nitrogen atoms and a ketone functional group. Its structure comprises a bicyclic framework with bridgehead nitrogen atoms, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c15-7-5-3-9-8-10-4-12-14(8)6(5)1-2-11-13-7/h1-4,11H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFEGFHZVRZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC(=O)C2=C1N3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological processes.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple nitrogen atoms and tricyclic structure allow it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ditelluratetracyclo Compound (Crystal Structure Study)
Compound Name : 2-Phenyl-2k⁴,3-ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradeca-1(12),4,6,10,13-pentaen-2-ylium trifluoromethanesulfonate .
- Structural Differences :
- Heteroatoms : Replaces nitrogen with tellurium (Te), creating a tellurium-containing tetracyclic system.
- Substituents : Includes a phenyl group and trifluoromethanesulfonate counterion, enhancing electrophilicity.
- Crystallographic data reveal intermolecular interactions dominated by Te···O and Te···H contacts, contrasting with the nitrogen-driven hydrogen bonding in the hexazatricyclo compound.
Fidaxomicin (Macrolide Antibiotic)
Compound Name : Oxacyclooctadeca-3,5,9,13,15-pentaen-2-one derivative .
- Structural Differences :
- Macrocyclic vs. Tricyclic : Fidaxomicin is an 18-membered macrolide with oxygen atoms, while the target compound is a smaller tricyclic system with nitrogen.
- Functional Groups : Contains dichloro- and hydroxybenzoyl substituents, critical for antibacterial activity against Clostridioides difficile.
- Key Findings :
Tetrazatricyclo Compound (Indexed Heterocycle)
Compound Name : 8-[(2,4-Dichlorophenyl)methylsulfanyl]-4-phenyl-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,5,7-trien-3-one .
- Structural Differences :
- Nitrogen Count : Contains four nitrogen atoms (tetraza) vs. six (hexaza) in the target compound.
- Substituents : Features a dichlorophenyl group and methylsulfanyl moiety, increasing lipophilicity.
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one , a complex organic molecule characterized by its unique tricyclic structure and multiple nitrogen atoms, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is defined by multiple nitrogen atoms integrated into a tricyclic framework which influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₆O |
| IUPAC Name | This compound |
| CAS Number | 1030697-62-1 |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes or receptors involved in various cellular processes. The presence of multiple nitrogen atoms may enhance its ability to form hydrogen bonds and interact with biological macromolecules.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that nitrogen-containing heterocycles can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through the modulation of cell signaling pathways.
- Neuroprotective Effects : Some derivatives have been reported to possess neuroprotective qualities that could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar tricyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively .
- Anticancer Research : In vitro studies on analogs of this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotection : Research involving derivatives showed promising results in protecting neuronal cells from oxidative stress-induced damage .
Comparative Analysis
A comparison with other similar compounds reveals unique aspects of this compound:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Antimicrobial | Simple structure |
| Compound B | Anticancer | Contains sulfur atoms |
| This Compound | Antimicrobial & Anticancer | Multiple nitrogen atoms enhancing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
